molecular formula C7H8BrNO2S B1422350 Ethyl 5-(bromomethyl)thiazole-2-carboxylate CAS No. 960235-24-9

Ethyl 5-(bromomethyl)thiazole-2-carboxylate

Cat. No.: B1422350
CAS No.: 960235-24-9
M. Wt: 250.12 g/mol
InChI Key: UFBFCSKCPCZCLE-UHFFFAOYSA-N
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Description

Ethyl 5-(bromomethyl)thiazole-2-carboxylate is a chemical compound with the CAS Number: 960235-24-9 . Its IUPAC name is ethyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate . The compound has a molecular weight of 250.12 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8BrNO2S/c1-2-11-7(10)6-9-4-5(3-8)12-6/h4H,2-3H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 250.12 . The compound should be stored at a temperature of 28°C .

Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 5-(bromomethyl)thiazole-2-carboxylate is employed in synthesizing various novel compounds. For instance, it is used in the synthesis of 2-amino-1,3-thiazole-5-carboxylates through ultrasonic and thermally mediated nucleophilic displacement by primary, secondary, and aryl amines (Baker & Williams, 2003). Additionally, it is involved in the creation of new thiazole compounds containing ether structures with significant antibacterial activities (Qiu Li-ga, 2015).

Antimicrobial and Antifungal Properties

Research demonstrates that derivatives of this compound exhibit antimicrobial properties. For example, ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative, has been studied for antimicrobial activities against bacteria and fungi, showing promising results (Desai, Bhatt & Joshi, 2019).

Crystal Structure and Quantum Chemical Computations

The compound's derivatives are also significant in crystal structure characterization and quantum chemical analysis. For example, ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate was synthesized, and its crystal structure was analyzed using various methods including Hirshfeld surface analysis (Akhileshwari et al., 2021).

Pharmacological Applications

Although specific pharmacological uses of this compound itself are not detailed, its derivatives are often explored for potential pharmacological applications. For instance, various thiazole compounds synthesized from its derivatives have been tested for anti-proliferative activities against breast cancer cells (Sonar et al., 2020).

Synthesis of Intermediates in Drug Development

This compound is also used in synthesizing intermediates crucial in drug development. For example, a novel synthesis of ethyl 3-(bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate, a key intermediate for potential glycine site N-methyl-D-aspartate receptor antagonists, involves the use of thiazole derivatives (Fabio & Pentassuglia, 1998).

Safety and Hazards

The safety data sheet (SDS) for Ethyl 5-(bromomethyl)thiazole-2-carboxylate can be found online . It’s important to handle this compound with care, following all safety protocols.

Properties

IUPAC Name

ethyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-2-11-7(10)6-9-4-5(3-8)12-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBFCSKCPCZCLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(S1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677794
Record name Ethyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960235-24-9
Record name Ethyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-(bromomethyl)thiazole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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